2-(Trifluoromethyl)quinoxaline-6-carboxylic acid chemical structure
2-(Trifluoromethyl)quinoxaline-6-carboxylic acid chemical structure
Content Type: Technical Monograph & Experimental Guide Subject: 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid (CAS: 2321402-98-4) Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary
2-(Trifluoromethyl)quinoxaline-6-carboxylic acid is a high-value heterocyclic building block used extensively in modern drug discovery. It combines the privileged quinoxaline scaffold —a bioisostere of quinoline and naphthalene known for kinase inhibition—with a trifluoromethyl group (CF₃) , which enhances metabolic stability and lipophilicity. The C6-carboxylic acid moiety serves as a critical "chemical handle," enabling amide coupling to generate diverse libraries of bioactive molecules, including kinase inhibitors, antiviral agents, and PROTAC linkers.
This guide details the structural anatomy, synthetic pathways, physicochemical profile, and medicinal utility of this compound, providing a self-validating roadmap for its application in research.
Chemical Anatomy & Structural Logic[1][2]
The molecule is defined by three distinct pharmacophoric elements. Understanding their electronic and steric interplay is crucial for rational drug design.
Structural Diagram (DOT Visualization)
Caption: Structural decomposition of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid highlighting the functional roles of the C2-CF3 warhead and C6-COOH handle.
Pharmacophoric Analysis[3]
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The Quinoxaline Core: A 1,4-diazanaphthalene system.[1] The nitrogen atoms at positions 1 and 4 act as hydrogen bond acceptors, often interacting with the hinge region of kinase enzymes (e.g., VEGFR, PDGFR).
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The C2-Trifluoromethyl Group: This group is chemically inert but biologically active. It prevents oxidative metabolism (P450 blocking) at the vulnerable C2 position and increases the molecule's lipophilicity (LogP), facilitating membrane permeability.
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The C6-Carboxylic Acid: Positioned on the benzenoid ring, this group remains electronically coupled to the pyrazine ring. It typically exhibits a pKa lower than benzoic acid (approx. 3.2–3.5) due to the electron-withdrawing nature of the diaza-heterocycle and the CF₃ group.
Physicochemical Profile
The following data aggregates predicted and experimental values relevant for ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
| Property | Value / Description | Implication for Drug Design |
| Formula | C₁₀H₅F₃N₂O₂ | Fragment-like MW (Low steric bulk) |
| Molecular Weight | 242.15 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD) |
| CAS Number | 2321402-98-4 | Specific isomer identifier |
| Appearance | Off-white to pale yellow solid | Typical for nitrogen heterocycles |
| Solubility | DMSO (>50 mg/mL), MeOH; Low in water | Requires polar organic solvents for stock solutions |
| pKa (Acid) | 3.22 ± 0.30 (Predicted) | Ionized at physiological pH (7.4); good solubility in basic buffers |
| LogP | ~2.31 | Moderate lipophilicity; balances permeability and solubility |
| H-Bond Acceptors | 4 (2 N, 2 O) | High potential for receptor interaction |
| H-Bond Donors | 1 (OH) | Critical for amide coupling reactions |
Synthetic Pathways & Regiochemistry[7]
Synthesizing 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid presents a classic regiochemical challenge. The condensation of 3,4-diaminobenzoic acid with unsymmetrical 1,2-dicarbonyls yields a mixture of 6-COOH and 7-COOH isomers.
Synthesis Workflow (DOT Visualization)
Caption: Synthetic route via condensation. Note the formation of regioisomers which requires careful chromatographic separation.
Detailed Experimental Protocol (Condensation Route)
Objective: Synthesis of 2-(Trifluoromethyl)quinoxaline-6-carboxylic acid.
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Reagents:
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3,4-Diaminobenzoic acid (1.0 eq)
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3,3,3-Trifluoro-2-oxopropanal ethyl hemiacetal (1.1 eq)
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Ethanol (10 volumes)
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Acetic acid (catalytic or as co-solvent)[2]
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Procedure:
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Dissolution: Dissolve 3,4-diaminobenzoic acid in ethanol under inert atmosphere (N₂).
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Addition: Dropwise add 3,3,3-trifluoro-2-oxopropanal ethyl hemiacetal. The reaction is exothermic; control temperature < 40°C during addition.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor consumption of diamine by TLC (System: DCM/MeOH 9:1).
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Workup: Cool to room temperature. The product often precipitates.[3] If not, concentrate under reduced pressure.
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Regio-Purification (Critical): The crude solid contains both the 2-CF3 (Target) and 3-CF3 isomers.
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Method A (Recrystallization): Recrystallize from hot ethanol or acetic acid. The 2-CF3 isomer typically exhibits different solubility profiles.
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Method B (Chromatography): Flash column chromatography using a gradient of MeOH in DCM (0% to 10%) with 1% Acetic Acid.
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Validation:
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¹H NMR (DMSO-d₆): Look for the diagnostic splitting patterns. The protons on the benzene ring will show different coupling constants for the 6-COOH vs 7-COOH isomers.
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¹⁹F NMR: Essential for confirming the presence of the CF₃ group (typically singlet around -60 to -65 ppm).
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Medicinal Chemistry Applications
Kinase Inhibition
The quinoxaline core is a "privileged structure" in kinase inhibition. The nitrogen atoms (N1/N4) mimic the adenine ring of ATP, allowing the molecule to bind to the kinase hinge region.
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Example Targets: VEGFR-2, PDGFR, and PI3K.
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Mechanism: The 6-COOH group can be converted to an amide to reach into the "back pocket" of the enzyme or solvent-exposed regions, improving selectivity.
Bioisosterism
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Replacement Strategy: Used to replace Quinoline-6-carboxylic acid or Naphthalene-2-carboxylic acid moieties.
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Benefit: The introduction of the N-heterocycle lowers LogP relative to naphthalene, improving water solubility, while the CF₃ group maintains the lipophilic contacts necessary for hydrophobic pocket binding.
PROTAC Linkers
The carboxylic acid provides a clean attachment point for linkers (e.g., PEG chains) in Proteolysis Targeting Chimeras (PROTACs). The electron-deficient nature of the ring makes the resulting amides resistant to metabolic hydrolysis.
References
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Chemical Structure & Identifiers
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Synthetic Methodology
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Li, S., et al. (2022). "A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids". Synthesis, 54, 3989-3998. Link
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El-Gaby, M.S.A., et al. (2002). "Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation". Indian Journal of Chemistry, 41B. Link
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Medicinal Chemistry Context
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BenchChem. Applications of Quinoxaline Derivatives in Medicinal Chemistry. Link
- Ajani, O.O. (2014). "Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine". European Journal of Medicinal Chemistry. (General reference for Quinoxaline biological activity).
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